![molecular formula C4H7N5O B188965 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 52553-11-4](/img/structure/B188965.png)
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Overview
Description
3,4-Diamino-6-methyl-1,2,4-triazin-5(4H)-one (DMT) is a heterocyclic compound and a member of the triazine family. It is a colorless, water-soluble solid that is widely used in the synthesis of pharmaceuticals, dyes, and other compounds. DMT has been studied extensively for its biochemical and physiological effects and is used in a wide variety of laboratory experiments.
Scientific Research Applications
Synthesis and reactions of related triazine compounds: A study by Wasti and Joullié (1976) discussed the synthesis and reactions of 3,5-diamino-6-(3,4,5-trimethoxybenzyl)-1,2,4-triazine, a compound related to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, focusing on displacement reactions in the triazine nucleus (Wasti & Joullié, 1976).
Regioselective synthesis and kinetic study: Al-Etaibi et al. (2004) explored the regioselective synthesis of 1,2,4‐triazin‐5‐one through gas‐phase pyrolysis, providing insights into the kinetics and mechanisms of reactions involving triazine derivatives (Al-Etaibi et al., 2004).
Hydrogen-bonded supramolecular motifs: Portalone and Colapietro (2007) investigated the hydrogen-bonded structures in the hydrated molecular adduct of acetoguanamine, which is structurally similar to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. Their study contributes to understanding the supramolecular structures and hydrogen bonding in triazine compounds (Portalone & Colapietro, 2007).
Structural elucidation of N-Methyl triazin-5(2H)-ones: Jacobsen and Rose (1988) provided structural elucidation of N-Methyl 3-amino-1,2,4-Triazin-5(2H)-ones, relevant for understanding the structure and properties of triazine derivatives including 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one (Jacobsen & Rose, 1988).
Synthesis and characterization of energetic salts: Shang et al. (2016) synthesized nitrogen-rich heterocyclic salts, including 2,4-diamino-6-methyl-1,3,5-triazin, demonstrating applications in energetic materials (Shang et al., 2016).
Tautomeric populations in triazine derivatives: Riand et al. (1986) studied the tautomeric populations in 3-methylthioimidazo[4,5-e]-as-triazine, a compound related to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. Their research is important for understanding the chemical behavior of triazine derivatives (Riand et al., 1986).
Reaction of ethyl acetoacetate with triazine derivatives: Lavergne et al. (1975) investigated the reaction of ethyl acetoacetate with various triazine derivatives, contributing to the knowledge of chemical reactivity and synthesis pathways of triazine compounds (Lavergne et al., 1975).
properties
IUPAC Name |
3,4-diamino-6-methyl-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-2-3(10)9(6)4(5)8-7-2/h6H2,1H3,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUAPQXIGBLZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364828 | |
Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |
CAS RN |
52553-11-4 | |
Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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